molecular formula C48H52F2O11S2 B606465 卡格列净半水合物 CAS No. 928672-86-0

卡格列净半水合物

货号 B606465
CAS 编号: 928672-86-0
分子量: 907.0498
InChI 键: VHOFTEAWFCUTOS-HTDYLQHCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Canagliflozin hemihydrate, also known as JNJ-28431754 and TA 7284, is a drug of the gliflozin class or subtype 2 sodium-glucose transport (SGLT-2) inhibitors used for the treatment of type 2 diabetes . It is used together with proper diet and exercise to treat type 2 diabetes. It is also used to lower the risk of heart attack, stroke, or death in patients with type 2 diabetes and heart or blood vessel disease .


Synthesis Analysis

Canagliflozin is synthesized through a series of chemical reactions. The target product is further sloughed pivaloyl group under acidic conditions to generate the target compound .


Molecular Structure Analysis

The molecular formula of Canagliflozin hemihydrate is C48H52F2O11S2 and its molecular weight is 907.05 .


Chemical Reactions Analysis

Canagliflozin hemihydrate has been studied for its solubility behavior combining crystallographic and Hirshfeld surface calculations . Linearity was determined by three injections of seven different CFH concentrations .


Physical And Chemical Properties Analysis

Canagliflozin hemihydrate has a molecular weight of 907.05 and a molecular formula of C48H52F2O11S2 . It is stable if stored as directed and should be protected from light and heat .

科学研究应用

Solubility Behavior Investigation

  • Scientific Field : Crystallography and Pharmaceutical Chemistry .
  • Summary of Application : The solubility behavior of Canagliflozin hemihydrate (CG-Hemi) was investigated and compared with that of Canagliflozin monohydrate (CG-H2O). This research aimed to predict the dissolution performance of the drug based on its crystal structure .
  • Methods of Application : The solubility and dissolution rate of CG-Hemi and CG-H2O were measured in water and hydrochloric acid solution. The intermolecular forces and hydrogen bond networks in the crystal structures of CG-Hemi and CG-H2O were analyzed using Hirshfeld surface analysis .
  • Results or Outcomes : The solubility of CG-Hemi was found to be 1.4 times higher than that of CG-H2O in water and hydrochloric acid solution. The dissolution rates of CG-Hemi were more than 3 folds than CG-H2O in both solutions. It was found that CG-H2O had stronger intermolecular forces than CG-Hemi, which might make it more difficult for solvent molecules to dissolve CG-H2O than CG-Hemi .

Formulation Optimization for Improved Solubility and Bioavailability

  • Scientific Field : Pharmaceutical Formulation and Biopharmaceutics .
  • Summary of Application : The aim of this research was to improve the solubility and oral bioavailability of Canagliflozin by developing microemulsion preconcentrates using a D-optimal mixture design .
  • Methods of Application : Preconcentrate constituents, i.e. oils, surfactants, and co-surfactants, were selected based on solubility studies. The concentration range of these constituents that could influence the formation of microemulsions was determined. A D-optimal mixture design was employed to study the interaction behavior of desired responses and optimized using a desirability approach .
  • Results or Outcomes : The optimized formulation showed desired attributes of measured responses with minimum experimental variation. The ex vivo permeation rate of the drug across excised intestinal segments was observed to be significantly higher compared to the drug powder and marketed tablets. Enhanced in vitro dissolution rate of the optimized formulation was observed, resulting in a significant enhancement in Cmax and AUC0–24h following oral administration in fasting Wistar rats .

Analytical Method Development and Validation

  • Scientific Field : Analytical Chemistry .
  • Summary of Application : Canagliflozin is an inhibitor of subtype-2 sodium-glucose transport protein (SGLT2), which is responsible for at least 90% of the glucose reabsorption in the kidney . The development and validation of analytical methods for Canagliflozin are crucial for quality control and dosage formulation.
  • Methods of Application : Various analytical techniques, such as high-performance liquid chromatography (HPLC), can be used to quantify Canagliflozin in pharmaceutical formulations. The methods are validated for parameters such as accuracy, precision, linearity, and robustness .
  • Results or Outcomes : The developed methods provide reliable and accurate results for the quantification of Canagliflozin, ensuring the quality of the pharmaceutical product .

Cardiovascular Disease Management

  • Scientific Field : Pharmacology and Cardiology .
  • Summary of Application : Canagliflozin is used to manage hyperglycemia in type 2 diabetes mellitus (DM). It is also used to reduce the risk of major cardiovascular events in patients with established cardiovascular disease and type 2 DM .
  • Methods of Application : Canagliflozin is administered orally. It works by inhibiting sodium-glucose co-transporter 2 (SGLT2) in the kidneys, which leads to the excretion of glucose in the urine and thus lowers blood glucose levels .
  • Results or Outcomes : Clinical trials have shown that Canagliflozin can significantly reduce the risk of cardiovascular events in patients with type 2 DM and established cardiovascular disease .

Spectrofluorimetric Analysis

  • Scientific Field : Analytical Chemistry .
  • Summary of Application : A novel, sensitive spectrofluorimetric method was developed for the routine analysis of Canagliflozin .
  • Methods of Application : The method involves the measurement of fluorescence intensity of Canagliflozin in a specific wavelength range. The method was validated for parameters such as accuracy, precision, linearity, and robustness .
  • Results or Outcomes : The method was linear over the range of 100–500 ng·mL −1 with a percentage recovery of 99.42–99.81%. The limit of detection (LOD) and limit of quantification (LOQ) for the developed method were found to be 13.58 and 41.15 ng·mL −1, respectively .

Polymorphism Investigation

  • Scientific Field : Crystallography and Pharmaceutical Chemistry .
  • Summary of Application : The polymorphism of Canagliflozin was investigated. Polymorphism refers to the existence of more than two kinds of crystalline states for a compound .
  • Methods of Application : The crystal structures of Canagliflozin monohydrate and hemihydrate were analyzed and compared. The solubility and dissolution rate of these two forms were measured in water and hydrochloric acid solution .
  • Results or Outcomes : The solubility of Canagliflozin hemihydrate was 1.4 times higher than that of Canagliflozin monohydrate in water and hydrochloric acid solution. The dissolution rates of Canagliflozin hemihydrate were more than 3 folds than Canagliflozin monohydrate in both solutions .

安全和危害

Canagliflozin hemihydrate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Canagliflozin is indicated to be used with diet and exercise to lower blood sugar in adults with type 2 diabetes; to reduce the risk of major heart-related events such as heart attack, stroke, or death in people with type 2 diabetes who have known heart disease; and to reduce the risk of end-stage kidney disease, worsening of kidney function, heart-related death, and being hospitalized for heart failure in certain people with type 2 diabetes and diabetic kidney disease .

属性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t2*19-,21-,22+,23-,24+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOFTEAWFCUTOS-TUGBYPPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52F2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Invokana

CAS RN

928672-86-0
Record name Canagliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928672860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SAC974Z85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。